2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Piperazine Derivative Formation: The phenoxy intermediate is then reacted with a piperazine derivative, which is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with a pyridine moiety under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-{5-[6-(3,5-dimethylphenoxy)pyridin-2-yl]-4-methyl-1H-1,2,3-triazol-1-yl}piperidin-1-yl)-N,N-dimethylethan-1-amine: A similar compound with a triazole moiety instead of a piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole ring instead of a pyridine ring.
Uniqueness
2-(3,4-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-16-3-4-19(13-17(16)2)25-15-20(24)23-11-9-22(10-12-23)14-18-5-7-21-8-6-18/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
SAJUBADAKGEOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3)C |
Origin of Product |
United States |
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